2-Ethyl-2-methyloxane-4-carbaldehyde
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Overview
Description
2-Ethyl-2-methyloxane-4-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of oxane, featuring an ethyl and a methyl group attached to the second carbon atom and an aldehyde group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxane-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-ethyl-2-methyloxane with an oxidizing agent to introduce the aldehyde group at the fourth position. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow oxidation of 2-ethyl-2-methyloxane using a fixed-bed reactor. This method allows for efficient large-scale production with controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydrogen atoms on the ethyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: 2-Ethyl-2-methyloxane-4-carboxylic acid.
Reduction: 2-Ethyl-2-methyloxane-4-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Ethyl-2-methyloxane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyloxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A similar compound with a single methyl group attached to the second carbon atom.
2-Ethyl-2-methyloxirane: Another related compound with an oxirane ring instead of an oxane ring.
Uniqueness
2-Ethyl-2-methyloxane-4-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the oxane ring, along with an aldehyde group at the fourth position
Properties
CAS No. |
34941-22-5 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-ethyl-2-methyloxane-4-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-3-9(2)6-8(7-10)4-5-11-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
HQYVRJYYUNHKJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)C=O)C |
Origin of Product |
United States |
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